molecular formula C12H7Cl2NO3 B1296282 2-Chloro-N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide CAS No. 54010-92-3

2-Chloro-N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide

Cat. No. B1296282
CAS RN: 54010-92-3
M. Wt: 284.09 g/mol
InChI Key: XRQVOEXOOOXKSH-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide, also known as 2-chloro-N-acetyl-3-chloro-1,4-dioxo-1,4-dihydronaphthalene (2-Cl-N-Ac-3-Cl-Dioxo-Dihydronaphthalene), is a chemical compound used in a variety of scientific research applications. It is a colorless solid that is insoluble in water, but soluble in most organic solvents. This compound has a broad range of uses in the laboratory, including as a reagent in organic synthesis, a catalyst in chemical reactions, and a building block for the synthesis of other compounds.

Scientific Research Applications

Antimicrobial Applications

Naphthoquinones, the class of compounds to which this compound belongs, have been found to have significant antimicrobial properties . A derivative of this compound showed the same antibacterial activity against E. coli and P. aeruginosa as the standard drug ciprofloxacin .

Antitumoral Applications

Naphthoquinones have also been found to have antitumoral properties . They have been used in the synthesis of compounds with potential biological activity, and it has been reported that their pharmacological properties can be improved by introducing various chemical groups .

Treatment of Angiogenesis-Related Diseases

The 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, a derivative of naphthoquinone, has been synthesized and studied for its potential as a therapeutic agent in the treatment of angiogenesis-related diseases .

Synthesis of Useful Glycosyl Donors and Ligands

Although not directly related to this compound, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound with a similar structure, has been used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

Chemical Structure and Properties

This compound has a molecular weight of 318.540 and its IUPAC Standard InChI is InChI=1S/C12H6Cl3NO3/c13-7-8 (16-12 (19)11 (14)15)10 (18)6-4-2-1-3-5 (6)9 (7)17/h1-4,11H, (H,16,19) .

Future Research Directions

Given the promising antimicrobial and antitumoral properties of naphthoquinones, further studies could focus on synthesizing new derivatives of this compound and testing their biological activity. The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

properties

IUPAC Name

2-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-5-8(16)15-10-9(14)11(17)6-3-1-2-4-7(6)12(10)18/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQVOEXOOOXKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968842
Record name 2-Chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide

CAS RN

54010-92-3
Record name NSC130440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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